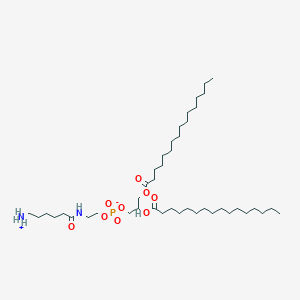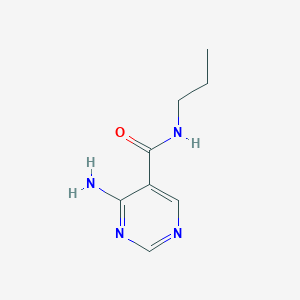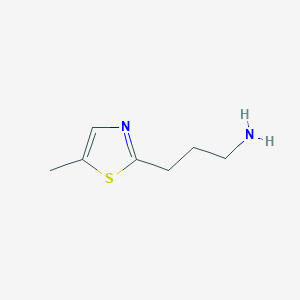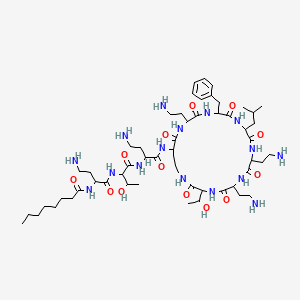
3-Propoxy-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propoxy-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a propoxy group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxy-5-(trifluoromethyl)aniline typically involves the reaction of 3-nitro-5-(trifluoromethyl)aniline with propyl alcohol under acidic conditions
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation for the reduction step and utilizes optimized reaction conditions to ensure high yield and purity. The process may involve the use of palladium or platinum catalysts to facilitate the hydrogenation reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl and propoxy groups influence the reactivity of the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
Chemistry: 3-Propoxy-5-(trifluoromethyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe the effects of trifluoromethyl and propoxy groups on biological activity.
Medicine: The compound is investigated for its potential pharmacological properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific desired characteristics.
Mechanism of Action
The mechanism by which 3-Propoxy-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The propoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-Isopropoxy-5-(trifluoromethyl)aniline
- 3-Methoxy-5-(trifluoromethyl)aniline
- 3-Ethoxy-5-(trifluoromethyl)aniline
Comparison: Compared to its analogs, 3-Propoxy-5-(trifluoromethyl)aniline offers a unique balance of lipophilicity and reactivity. The propoxy group provides a distinct steric and electronic environment, which can influence the compound’s chemical behavior and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-propoxy-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3NO/c1-2-3-15-9-5-7(10(11,12)13)4-8(14)6-9/h4-6H,2-3,14H2,1H3 |
InChI Key |
BOTIMGBOPORRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


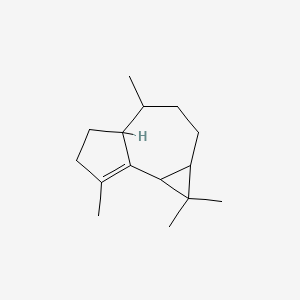

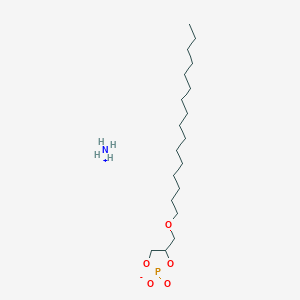
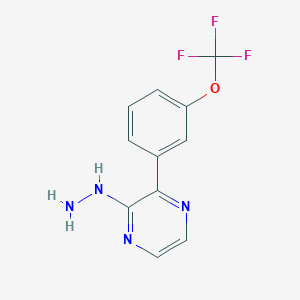
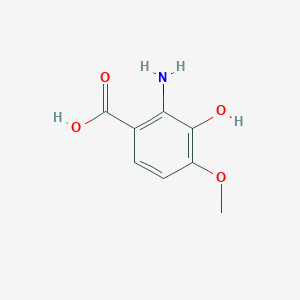
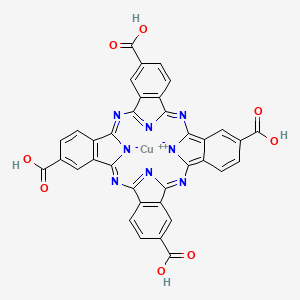
![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)



